molecular formula C25H22N2O4S B2791838 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate CAS No. 851082-76-3

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate

Cat. No.: B2791838
CAS No.: 851082-76-3
M. Wt: 446.52
InChI Key: POUPLLKLBBOLGI-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate (Molecular Formula: C₂₅H₂₂N₂O₄S; Molecular Weight: 446.52 g/mol) is a pyrazole derivative featuring a benzenesulfonyl group at the 4-position and a 3,5-dimethylbenzoate ester at the 5-position of the pyrazole ring .

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-14-18(2)16-20(15-17)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUPLLKLBBOLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate typically involves multiple steps One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often require the use of catalysts such as palladium or molybdenum complexes to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a candidate for further research in pharmacology:

  • Anticancer Properties : Various derivatives of pyrazolone compounds have shown promising results against cancer cell lines, particularly breast cancer (MCF-7). The evaluation of these derivatives indicates a potential for therapeutic applications .
  • Antimicrobial Activity : Some pyrazolone derivatives have demonstrated significant antimicrobial effects against various pathogens. This property is crucial for developing new antibiotics or antimicrobial agents .

Applications in Drug Development

The unique structure of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate allows it to serve as a scaffold for designing new drugs:

Application Area Description
Anticancer Agents Development of new anticancer drugs targeting specific pathways in cancer cells.
Antimicrobial Agents Creation of novel antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Drugs Potential use in formulating drugs that reduce inflammation through specific biochemical pathways.

Environmental Chemistry

The environmentally friendly synthesis methods contribute to green chemistry initiatives:

  • Biodegradable Catalysts : The use of cellulose sulfuric acid not only enhances the efficiency of the reaction but also aligns with sustainable practices by minimizing toxic waste .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer efficacy of pyrazolone derivatives, compounds derived from this compound were tested against MCF-7 cells. Results indicated a dose-dependent increase in cell death, suggesting a mechanism involving apoptosis .

Case Study 2: Antimicrobial Testing

A series of synthesized pyrazolone derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating the potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Substituent Variations in Benzoate Esters

A closely related analog, 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate (C₂₄H₂₀N₂O₄S; MW: 432.5 g/mol), differs only in the substitution pattern of the benzoate group (3-methyl vs. 3,5-dimethyl) .

Property Target Compound 3-Methylbenzoate Analog
Molecular Weight 446.52 g/mol 432.5 g/mol
Benzoate Substituents 3,5-Dimethyl 3-Methyl
Available Quantity (Evidence) 36 mg 13 mg

This modification may also increase steric hindrance, affecting binding interactions in enzyme-active sites or receptor pockets.

Sulfonyl Group Comparisons

The benzenesulfonyl moiety in the target compound contrasts with sulfonamide groups in structurally related pyrazoles. For example, 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate (PubMed ID: 23125692) contains a sulfonamide group instead of a sulfonate ester . Sulfonamides are typically more polar due to hydrogen-bonding capabilities, whereas sulfonyl esters like the target compound may exhibit higher metabolic stability but lower aqueous solubility.

Agrochemical Analogs: Tebufenozide

The pesticide tebufenozide (Molecular Formula: C₂₀H₂₄N₂O₃) shares the 3,5-dimethylbenzoate group with the target compound but incorporates a hydrazide backbone instead of a pyrazole-sulfonyl scaffold .

Feature Target Compound Tebufenozide
Core Structure Pyrazole with sulfonyl ester Benzoylhydrazine derivative
Functional Groups Benzenesulfonyl, 3,5-dimethylbenzoate 3,5-Dimethylbenzoate, hydrazide
Applications Undefined (potential agrochemical) Insect growth regulator

However, the pyrazole-sulfonyl core may confer distinct selectivity or toxicity profiles.

Patent-Based Structural Variants

A European patent application (EP 3 145 728 A1) highlights diverse sulfonyl-containing groups, including benzenesulfonyl and p-toluenesulfonyl moieties . Replacing the benzenesulfonyl group in the target compound with p-toluenesulfonyl (a methyl-substituted variant) could alter electronic properties (e.g., electron-withdrawing effects) and steric bulk, impacting reactivity or binding affinity.

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are likely synthesized via nucleophilic substitution or esterification reactions, with structural verification relying on tools like X-ray crystallography (e.g., SHELXL ) and visualization software (ORTEP-III ).
  • Physicochemical Properties: The 3,5-dimethylbenzoate group enhances hydrophobicity compared to monosubstituted analogs, which may improve bioavailability in lipid-rich environments.
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitates further studies comparing its efficacy and toxicity with tebufenozide or sulfonamide-based pyrazoles.

Biological Activity

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S with a molecular weight of approximately 432.51 g/mol. The structure includes a pyrazole ring, a benzenesulfonyl group, and a dimethylbenzoate moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC23H24N2O4S
Molecular Weight432.51 g/mol
IUPAC NameThis compound
LogP3.96
Polar Surface Area71.68 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known to participate in enzyme inhibition processes, particularly affecting carbonic anhydrases and other sulfonamide-sensitive enzymes. The pyrazole ring can also interact with receptors involved in inflammatory pathways.

Antimicrobial Properties

Research indicates that compounds similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in the inflammatory response .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the disruption of cell cycle progression and the induction of oxidative stress in cancer cells .

Case Studies

  • Antimicrobial Study : A study conducted on various pyrazole derivatives showed that those with benzenesulfonyl groups had enhanced antimicrobial activity compared to their counterparts without this functional group. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation : A preliminary investigation into the anticancer effects revealed that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, including breast and colon cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate, and how can purity be optimized?

  • Methodology :

  • The compound can be synthesized via a multi-step protocol:

Pyrazole core formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.

Sulfonylation : Introduce the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Esterification : React the hydroxyl group of the pyrazole intermediate with 3,5-dimethylbenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural identity of this compound be confirmed, particularly its stereochemical features?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction data collected at 100 K, solved using SHELXT for space-group determination and SHELXL for refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzenesulfonyl group typically appears as a singlet at ~7.5–8.0 ppm (¹H) and 125–135 ppm (¹³C).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~529.18 Da) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like viral polymerases or enzymes. Validate with experimental assays (e.g., fluorescence-based enzymatic inhibition) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can contradictory results between computational docking and experimental bioactivity data be resolved?

  • Methodology :

  • Assay validation : Ensure docking models align with experimental conditions (pH, temperature, cofactors). For example, if docking predicts inhibition of DNA polymerase but in vitro assays show no activity, check for compound stability or solubility limitations .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3,5-dimethylbenzoate with 2,6-difluorobenzoate) to test SAR hypotheses .
  • MD simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding mode persistence .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this pyrazole-sulfonate ester?

  • Methodology :

  • Systematic substitution : Modify the benzenesulfonyl group (e.g., para-chloro or nitro substituents) or the pyrazole’s methyl group (e.g., ethyl or trifluoromethyl). Compare bioactivity trends .
  • Crystallographic analysis : Resolve structures of analogs to correlate conformational flexibility with activity. Use ORTEP-3 for thermal ellipsoid visualization .
  • QSAR modeling : Train models (e.g., Random Forest, PLS) on a library of 50+ analogs to predict logP, polar surface area, and IC₅₀ .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Identify metabolites using MSE data-dependent acquisition .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration followed by LC-UV quantification .
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Methodology :

  • Disorder handling : Use SHELXL ’s PART instruction to model disordered sulfonyl or benzoate groups. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
  • Twinning : If twinning is detected (e.g., via ROTAX in SHELXL ), refine using a twin matrix (BASF parameter) .
  • Hydrogen bonding : Validate interactions (e.g., pyrazole N-H⋯O=S) using PLATON ’s ADDSYM tool .

Q. How does the compound’s stability under varying experimental conditions (e.g., pH, light) impact reproducibility?

  • Methodology :

  • Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) or UV light (254 nm, 48 hrs). Monitor degradation via HPLC and identify products by HRMS .
  • Lyophilization : Assess stability in solid state vs. DMSO solution (NMR tracking over 30 days) .

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